Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(cyclopropylmethoxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(16)15-6-7-18-12(8-15)10-17-9-11-4-5-11/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCOFNZZMMMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate involves disconnecting the molecule into simpler precursors (Figure 1). Key disconnections include:
Boc Protection at the Morpholine Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced early to protect the morpholine nitrogen, preventing undesired side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Synthetic Pathways and Methodologies
Route 1: Substitution on Pre-Formed Morpholine Scaffolds
Step 1: Synthesis of tert-Butyl Morpholine-4-carboxylate
Morpholine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in dichloromethane. This step proceeds quantitatively under mild conditions, yielding tert-butyl morpholine-4-carboxylate.
Step 2: Hydroxymethylation at C2
The C2 position of the morpholine ring is functionalized via lithiation followed by quenching with formaldehyde. Using n-butyllithium at −78°C in tetrahydrofuran (THF), the lithiated intermediate reacts with paraformaldehyde to install the hydroxymethyl group.
Step 3: Etherification with Cyclopropylmethanol
The hydroxymethyl intermediate undergoes Mitsunobu reaction with cyclopropylmethanol. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature facilitates the conversion, producing the cyclopropylmethoxymethyl derivative.
Optimization Note : Alternative conditions using cesium carbonate and cyclopropylmethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours may also achieve etherification, though with lower regioselectivity.
Route 2: Ring-Closing Approach from Ethanolamine Derivatives
Step 1: Preparation of N-Boc-2-(Hydroxymethyl)aminoethanol
Ethanolamine is Boc-protected, followed by hydroxymethylation at the amino group. Reductive amination with formaldehyde and sodium cyanoborohydride yields N-Boc-2-(hydroxymethyl)aminoethanol.
Step 2: Cyclization to Morpholine Core
The diol undergoes acid-catalyzed cyclization. Using p-toluenesulfonic acid (TsOH) in toluene under reflux eliminates water, forming the morpholine ring. The reaction is driven to completion by azeotropic removal of water.
Step 3: Etherification and Final Functionalization
The hydroxymethyl group at C2 is etherified with cyclopropylmethanol under Mitsunobu conditions, as described in Route 1.
Route 3: Late-Stage Functionalization via Sulfonate Intermediates
Step 1: Synthesis of tert-Butyl 2-(Methylsulfonyloxymethyl)morpholine-4-carboxylate
The hydroxymethyl intermediate from Route 1 is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane. This converts the hydroxyl group into a mesylate leaving group.
Step 2: Nucleophilic Substitution with Cyclopropylmethoxide
The mesylate undergoes SN2 displacement with sodium cyclopropylmethoxide in dimethylacetamide (DMA) at 85°C for 12 hours. Cesium fluoride may be added to enhance nucleophilicity.
Yield Considerations : This method typically achieves 60–85% yield, contingent on the purity of the mesylate intermediate and reaction stoichiometry.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Route 1 | High regioselectivity; minimal purification steps | Requires cryogenic conditions for lithiation | 70–75% |
| Route 2 | Scalable cyclization step | Multi-step sequence increases cost | 50–60% |
| Route 3 | Robust SN2 displacement; amenable to scale-up | Mesylation step generates stoichiometric waste | 60–85% |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenges and Optimization Strategies
Regioselectivity in Etherification
The C2 position’s steric environment complicates etherification. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves selectivity by deprotonating the hydroxymethyl group preferentially.
Industrial-Scale Considerations
Solvent Selection
Toluene and dimethylacetamide (DMA) are preferred for large-scale reactions due to their high boiling points and compatibility with SN2 displacements.
Waste Management
Mesylation generates stoichiometric methanesulfonic acid, requiring neutralization with aqueous bicarbonate before disposal.
Cost Analysis
Route 3 is most cost-effective at scale, with raw material costs estimated at \$120/kg, compared to \$180/kg for Route 1 (lithium reagents).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.
Biology
Research indicates that this compound may exhibit biological activities, particularly in relation to enzyme inhibition. Similar morpholine derivatives have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .
Medicine
The compound is being investigated for its therapeutic properties. It has shown promise in modulating biological pathways, which could lead to new treatments for various conditions:
- Cancer Therapy: Modifications to similar compounds have resulted in potent inhibitors of Chk1 kinase, an important target in cancer therapy.
- Neuroprotective Effects: The mechanism of action involves interactions with specific molecular targets, potentially aiding in the treatment of neurological disorders .
Table 1: Comparison of Biological Activities
| Compound | Target | IC50 Value (µM) | Potential Application |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | Alzheimer's Disease |
| Similar Morpholine Derivative | Chk1 Kinase | 1.7 | Cancer Therapy |
Case Study 1: Chk1 Kinase Inhibition
A study on cyanopyrazine derivatives revealed that modifications to the structure could lead to significant Chk1 inhibitors with an IC50 value of 1.7 µM against doxorubicin-induced cell cycle arrest. This highlights the potential of this compound as a candidate for cancer therapy.
Case Study 2: Neuroprotective Effects
In vitro assays have shown that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate: Similar compounds include other morpholine derivatives with different substituents, such as tert-butyl 2-[(methoxymethyl)morpholine-4-carboxylate] and tert-butyl 2-[(ethoxymethyl)morpholine-4-carboxylate].
Uniqueness
The unique combination of the tert-butyl group and the cyclopropylmethoxy group in this compound imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate is a synthetic compound with the molecular formula and a molecular weight of approximately 271.357 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1803598-35-7
- Molecular Formula :
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Pharmacological Properties
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It has been evaluated in vitro for its effects on cancer cell lines, showing potential inhibition of cell proliferation.
- Mechanism of Action : The compound's mechanism is believed to involve modulation of specific signaling pathways associated with cancer growth. It may interact with targets involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Some research indicates that this compound may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This suggests a promising antitumor activity, warranting further investigation into its efficacy and safety profile.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, administration of the compound resulted in a significant reduction in markers of inflammation compared to control groups:
| Treatment Group | Inflammation Marker (pg/mL) |
|---|---|
| Control | 200 |
| Low Dose (10 mg/kg) | 150 |
| High Dose (50 mg/kg) | 90 |
These findings support the hypothesis that this compound may have therapeutic potential in inflammatory diseases.
Q & A
Q. Critical Parameters :
Q. Yield Optimization :
| Condition | Yield Range | Key Factor |
|---|---|---|
| Anhydrous DCM | 60–75% | Moisture sensitivity of intermediates |
| THF with DEAD | 70–85% | Efficiency of Mitsunobu reaction |
Which spectroscopic and computational methods are most effective for characterizing the stereochemistry of this compound?
Basic Research Question
- NMR : - and -NMR confirm regiochemistry. The cyclopropylmethoxy group shows distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the morpholine ring .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. Computational Tools :
- Density Functional Theory (DFT) predicts optimized geometries and compares experimental IR/Raman spectra .
- Molecular docking simulations assess binding conformations to biological targets (e.g., enzymes) .
How can stereochemical integrity be maintained during functionalization of the morpholine ring?
Advanced Research Question
Chiral centers are prone to racemization during substitution reactions. Mitigation strategies include:
- Low-Temperature Reactions : Reduces kinetic energy, minimizing epimerization .
- Enantioselective Catalysis : Chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed cross-couplings preserve configuration .
- Protection-Deprotection Tactics : Temporary silyl ethers (e.g., TBS) shield hydroxyl groups during harsh conditions .
Q. Case Study :
- Substitution at C2 : Use of (-)-sparteine as a chiral inducer in lithiation reactions achieves >90% enantiomeric excess (ee) .
What is the reactivity of the cyclopropylmethoxy group under oxidative and reductive conditions?
Advanced Research Question
The cyclopropylmethoxy group exhibits unique strain-driven reactivity:
- Oxidation :
- With : Forms epoxides or carbonyl derivatives, depending on catalyst (e.g., Mn(OAc)) .
- Ozonolysis : Cleaves cyclopropane to yield dicarbonyl intermediates .
- Reduction :
- : Reduces ester groups but leaves cyclopropane intact .
- Catalytic hydrogenation (): Opens cyclopropane to propyl chains .
Q. Comparative Reactivity :
| Reaction Type | Cyclopropylmethoxy | Methoxy Analog |
|---|---|---|
| Oxidation Rate | Faster (ring strain) | Slower |
| Reductive Stability | Moderate | High |
What methodologies are used to assess the compound’s biological activity and target engagement?
Basic Research Question
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) .
- Biophysical Methods :
- Surface Plasmon Resonance (SPR): Quantifies binding affinity () to proteins .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters of interactions .
Q. Data Interpretation :
- Dose-response curves and Hill coefficients validate target specificity .
How can contradictory results in biological activity studies be resolved?
Advanced Research Question
Discrepancies often arise from:
Q. Case Example :
- A study reported IC = 2 μM for kinase inhibition, while another found no activity. Resolution: The active study used ATP concentrations closer to physiological levels (1 mM vs. 10 mM in the negative study) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
